1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-pyridin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-16-12-6-8-17-9-10(12)13(15-16)11-5-3-4-7-14-11/h3-5,7H,2,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRHWXZAGJOJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Various electrophilic and nucleophilic addition reactions can be performed depending on the functional groups present.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs differ primarily in the substituent at the 3-position of the pyrazole ring. Key examples include:
- In contrast, the thiophen-2-yl analog () is electron-rich, which may favor interactions with hydrophobic pockets .
- Basicity : The piperidin-4-yl substituent () increases basicity compared to pyridinyl derivatives, affecting solubility and pharmacokinetics .
Biological Activity
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory and anticancer effects, supported by various studies and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrano framework fused with a pyrazole ring. Its molecular formula is , and it exhibits specific physicochemical properties that influence its biological activity.
Biological Activity Overview
Recent research highlights the following key areas of biological activity for this compound:
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes : The compound shows potential as a selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study reported IC50 values for related pyrazole derivatives ranging from 0.034 to 0.052 μM against COX-2, suggesting that similar derivatives may exhibit comparable potency .
2. Anticancer Activity
The anticancer properties of this compound have been explored through various assays:
- Cell Line Studies : In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, one derivative exhibited an IC50 value of 49.85 μM against tumor cells .
- Mechanism of Action : The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell cycle progression. Compounds structurally similar to this compound have been documented to disrupt microtubule formation and affect tubulin dynamics .
Data Tables
The following tables summarize key findings related to the biological activities of pyrazole derivatives.
| Activity | Compound | IC50 (μM) | Cell Line |
|---|---|---|---|
| COX-2 Inhibition | Pyrazole derivative | 0.034 - 0.052 | N/A |
| Antitumor Activity | 1-Ethyl derivative | 49.85 | A549 |
| Apoptosis Induction | Related pyrazole | N/A | MCF-7 |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory potential of various pyrazole derivatives in vivo and in vitro. The results indicated that certain compounds significantly reduced edema in animal models compared to standard treatments like celecoxib.
Case Study 2: Anticancer Mechanisms
In another investigation focusing on the anticancer effects of pyrazole derivatives, researchers observed that specific compounds induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. Table 1: Comparative Synthesis Strategies
| Catalyst/Condition | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| [TMBSED][TFA]₂ | Ethanol | 50 | 92 | |
| β-cyclodextrin | Aqueous | 80 | 85–92 | |
| Zn catalyst | Water | 80 | 40–94 |
How can researchers optimize reaction conditions for pyrano[4,3-c]pyrazole synthesis to improve yield and purity?
Level: Advanced
Methodological Answer:
Optimization involves systematic variation of:
- Catalyst loading : For example, 10 mol% zinc in water maximizes yield while minimizing waste .
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require trade-offs with thermal decomposition .
- Solvent selection : Aqueous or ethanol-based systems improve green metrics without compromising purity .
- Workup procedures : Recrystallization from ethanol (95%) effectively removes impurities .
Critical Note: Parallel reaction monitoring via TLC ensures reaction completion before workup, reducing byproduct formation .
What in vitro models are appropriate for evaluating the antitumor activity of pyrano[4,3-c]pyrazole derivatives?
Level: Basic
Methodological Answer:
Standardized cell lines and assays include:
- Human cancer cell panels : HGC-27 (gastric), PC-3 (prostate), MCF-7 (breast), and EC-109 (esophageal) for broad-spectrum screening .
- Cytotoxicity assays : MTT or SRB assays to determine IC₅₀ values, with compound 286 showing IC₅₀ < 10 µM against HGC-27 and PC-3 .
- Mechanistic studies : Histone hyperacetylation assays (e.g., compound 287’s HDAC inhibition) validate epigenetic targets .
How do structural modifications at the pyrazole ring influence the biological activity of pyrano[4,3-c]pyrazole derivatives?
Level: Advanced
Methodological Answer:
Substituent effects are critical:
- Electron-withdrawing groups (EWGs) : Nitrile or trifluoromethyl groups enhance HDAC inhibitory activity by increasing electrophilicity .
- Bulkier substituents : Ethyl or phenyl groups at the pyrazole N1 position improve cellular permeability and target engagement .
- Spiro-conjugation : Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives exhibit enhanced anticancer activity due to rigidified conformations .
Q. Table 2: Structure-Activity Trends
| Substituent | Biological Activity (IC₅₀, µM) | Mechanism | Reference |
|---|---|---|---|
| 6-Amino-3-methyl | 8.2 (HGC-27) | HDAC inhibition | |
| Spiro-indoline | 5.5 (MCF-7) | Chk2 kinase inhibition |
How can contradictions in pharmacological efficacy data across studies on pyrano[4,3-c]pyrazole derivatives be resolved?
Level: Advanced
Methodological Answer:
Discrepancies arise from:
- Cell line variability : HGC-27 (gastric) vs. MCF-7 (breast) may reflect tissue-specific target expression .
- Assay conditions : Differences in serum concentration or incubation time affect compound stability .
- Compound purity : Impurities from incomplete recrystallization (e.g., <95% purity) skew dose-response curves .
Resolution Strategies:
- Standardize protocols (e.g., NCI-60 panel for antitumor screening).
- Validate purity via HPLC before biological testing .
What green chemistry approaches are applicable to the scalable synthesis of pyrano[4,3-c]pyrazoles?
Level: Basic/Advanced
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .
- Recyclable catalysts : β-cyclodextrin or ionic liquids enable 3–5 reuse cycles without significant yield loss .
- Photoredox catalysis : Visible-light-driven methods using 4CzIPN achieve radical-mediated cyclization in water .
What are the mechanistic insights into the HDAC inhibitory activity observed in certain pyrano[4,3-c]pyrazole derivatives?
Level: Advanced
Methodological Answer:
Compound 287 (N-(6-mercaptohexyl)-3-substituted-1H-pyrazole-5-carboxamide) demonstrates:
- Zinc-binding motifs : The mercaptohexyl group chelates Zn²⁺ in HDAC active sites, confirmed via X-ray crystallography .
- In vivo validation : HCT-116 xenograft models show tumor volume reduction >50% at 10 mg/kg dosing .
- Off-target effects : Hyperacetylation of non-histone proteins (e.g., tubulin) necessitates proteomic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
